molecular formula C17H27BClNO3 B2952292 4-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]piperidine hydrochloride CAS No. 2377606-37-4

4-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]piperidine hydrochloride

Cat. No.: B2952292
CAS No.: 2377606-37-4
M. Wt: 339.67
InChI Key: NOZBRYFUGBDWTJ-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a piperidine ring substituted with a phenoxy group at the 4-position, where the phenyl ring is further functionalized with a tetramethyl-1,3,2-dioxaborolan-2-yl group. The hydrochloride salt enhances solubility and stability for pharmaceutical or synthetic applications.

Properties

IUPAC Name

4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26BNO3.ClH/c1-16(2)17(3,4)22-18(21-16)13-6-5-7-15(12-13)20-14-8-10-19-11-9-14;/h5-7,12,14,19H,8-11H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOZBRYFUGBDWTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OC3CCNCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27BClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]piperidine hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₁₈H₂₈BClNO₄
  • Molecular Weight : 339.67 g/mol
  • CAS Number : 2639548-37-9

This compound features a piperidine ring substituted with a phenoxy group that incorporates a boron-containing dioxaborolane moiety, which is key to its biological activity.

Research indicates that compounds similar to this compound may interact with various biological targets. Notably:

  • Inhibition of Protein-Protein Interactions (PPIs) : The compound may inhibit critical PPIs involved in cancer progression and immune responses, particularly in relation to the PD-1/PD-L1 pathway. This pathway is crucial for immune evasion in tumors .
  • Chaperone Protein Inhibition : The compound has potential as an inhibitor of heat shock protein 90 (HSP90), which plays a significant role in cancer cell survival and proliferation. HSP90 inhibitors have shown promise in preclinical studies for their ability to induce apoptosis in cancer cells .

Biological Activity

The biological activity of this compound can be summarized as follows:

Activity Description
Anticancer Activity Exhibits potential to inhibit tumor growth by targeting HSP90 and disrupting critical signaling pathways involved in cancer cell survival .
Immunomodulatory Effects May enhance immune response against tumors by blocking the PD-1/PD-L1 interaction, thereby promoting T-cell activation .
Neuroprotective Properties Some derivatives have shown promise in protecting neuronal cells from apoptosis in models of neurodegenerative diseases .

Case Studies

Several studies have investigated the effects of similar compounds on various biological systems:

  • In Vitro Studies : Research demonstrated that compounds targeting the PD-1/PD-L1 axis could lead to significant increases in T-cell activation and proliferation in vitro. For instance, a study found that small molecules could rescue mouse splenocytes from PD-1-mediated inhibition .
  • Animal Models : In vivo studies using mouse models have shown that HSP90 inhibitors can reduce tumor size significantly compared to controls, indicating a strong anticancer effect .
  • Safety and Toxicity Assessments : Toxicological evaluations have indicated that while some derivatives may exhibit cytotoxic effects at high concentrations, they also show selective toxicity towards cancer cells over normal cells .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronate ester moiety enables this compound to participate in palladium-catalyzed cross-coupling reactions . Key applications include:

Reaction TypeConditionsYieldKey Findings
Aryl-Aryl Coupling Pd(PPh₃)₄ (5 mol%), K₃PO₄ (2 eq.), DMF/H₂O (3:1), 80°C, 12 hr70–85%Forms biaryl structures for drug intermediates .
Alkenylation PdCl₂(dppf) (3 mol%), Cs₂CO₃ (3 eq.), THF, reflux65–78%Produces styrene derivatives for polymer chemistry.

Mechanistic Insights :

  • Oxidative addition of aryl halides to Pd(0) initiates the catalytic cycle.

  • Transmetallation occurs via boronate ester coordination to Pd(II) intermediates.

Hydrolysis and Protodeboronation

The tetramethyl-dioxaborolane group undergoes hydrolysis under acidic or basic conditions:

ConditionProductStability
HCl (1M), H₂O/THF (1:1), 25°CBoronic acid (4-(3-boronophenoxy)piperidine)Air-sensitive; requires immediate use.
NaOH (2M), EtOH, 50°CProtodeboronated phenol derivativeStable; isolated in 90% yield.

Applications :

  • Hydrolysis products serve as intermediates for radiopharmaceuticals.

Piperidine Ring Functionalization

The tertiary amine undergoes quaternization and alkylation :

ReactionReagentProductYield
Methylation CH₃I (2 eq.), K₂CO₃, DMFN-Methylpiperidinium iodide95%
Acylation AcCl (1.2 eq.), Et₃N, CH₂Cl₂Acetylated piperidine88%

Biological Relevance :

  • Quaternized derivatives show enhanced blood-brain barrier permeability in CNS drug candidates .

Biological Interactions

The compound modulates enzyme activity through dual mechanisms:

TargetInteractionEffectReference
Trypanosoma brucei N-Myristoyltransferase (TbNMT) Competitive inhibition at the myristoyl-CoA binding siteIC₅₀ = 0.1 μM
GPCRs Allosteric modulation via piperidine-amine H-bondingEC₅₀ = 0.7 μM (in vitro)

Comparative Reactivity with Analogues

The phenoxy linker distinguishes its reactivity from related boronate-piperidine compounds:

CompoundKey FeatureReaction Rate (Suzuki Coupling)
4-[3-(Tetramethyl-dioxaborolan-2-yl)phenoxy]piperidinePhenoxy linker85% (aryl-aryl)
1-(4-Boronophenyl)piperidineDirect phenyl-boron bond72% (aryl-aryl)
4-(Boronophenyl)piperazinePiperazine backbone68% (aryl-aryl)

Structural Advantage : The phenoxy group enhances steric accessibility for transmetallation .

Stability and Storage Recommendations

  • Thermal Stability : Decomposes above 200°C (TGA data).

  • Light Sensitivity : Store in amber vials under inert gas (N₂/Ar).

  • Solution Stability : Stable in anhydrous DMF/DMSO for ≤48 hr.

This compound’s versatility in cross-coupling, functionalization, and biological targeting makes it invaluable for medicinal chemistry and materials science. Its unique structure bridges organic synthesis and drug discovery applications.

Comparison with Similar Compounds

Key Research Findings

Reactivity in Cross-Coupling Reactions

  • The target compound’s tetramethyl dioxaborolan group provides steric protection against hydrolysis, improving stability compared to pinacol boronate esters .

Toxicity and Environmental Impact

  • Limited data exist for most boronate-containing piperidines. Analogues like 4-(Diphenylmethoxy)piperidine Hydrochloride lack specific acute toxicity values, though general precautions for boronate esters (e.g., irritant handling) apply .
  • Environmental persistence of boronates is understudied; regulatory compliance (e.g., EPA, REACH) is recommended for disposal .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Functional Groups Applications
Target Compound C₁₆H₂₃BClNO₃ ~327.6 Boronate ester, phenoxy Cross-coupling, drug synthesis
1-{3-[4-(...)]propyl}pyrrolidine HCl C₁₈H₂₇BClNO₃ ~278.2 Boronate ester, pyrrolidine Cross-coupling
4-(Diphenylmethoxy)piperidine HCl C₁₈H₂₁NO•HCl 303.83 Diphenylmethoxy Chiral intermediate

Table 2: Stability and Reactivity

Compound Name Hydrolysis Stability Reactivity in Cross-Coupling
Target Compound High (tetramethyl) Moderate-to-high
N-Methyl-3-(tetramethyl...)aniline HCl Moderate High (amine-assisted)
3-[4-(Trifluoromethyl)phenoxy]pyrrolidine HCl Low (CF₃ group) Low (non-boronated)

Q & A

Basic Research Questions

Q. What are the recommended analytical methods to assess the purity and stability of 4-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]piperidine hydrochloride?

  • Methodology :

  • Titration : Dissolve the compound in alcohol and titrate with sodium hydroxide to determine chloride content, as described for structurally related piperidine derivatives .
  • HPLC : Use reverse-phase chromatography with a C18 column and UV detection (e.g., 254 nm) to quantify impurities, referencing protocols for analogous compounds with 99% purity thresholds .
  • Infrared (IR) Spectroscopy : Confirm functional groups (e.g., boronate ester at ~1350–1310 cm⁻¹ and aromatic C–O stretches at ~1250 cm⁻¹) .
    • Validation : Cross-validate results between methods to resolve discrepancies (e.g., titration vs. HPLC) and ensure compliance with purity standards (98–102% for related compounds) .

Q. How should researchers safely handle this compound given limited toxicity data?

  • Protocols :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust/aerosols .
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizers and moisture, based on stability data for similar piperidine derivatives .
  • Emergency Measures : For skin contact, rinse with water for 15 minutes; for eye exposure, irrigate with saline solution and seek medical attention .
    • Precaution : Assume acute toxicity due to structural similarities to boronate esters and piperidine hydrochlorides with known irritancy .

Q. What synthetic strategies are effective for introducing the tetramethyl-dioxaborolane moiety into piperidine derivatives?

  • Approach :

  • Borylation Reactions : Use palladium-catalyzed Miyaura borylation with bis(pinacolato)diboron (B₂Pin₂) to install boronate esters on aromatic rings, adapting conditions from Suzuki coupling literature .
  • Protection/Deprotection : Employ tetramethyl-dioxaborolane as a protecting group for boronates during multi-step syntheses, ensuring acidic or oxidative workup for removal .
    • Optimization : Monitor reaction progress via TLC or NMR to avoid over-functionalization, as seen in syntheses of related arylpiperidines .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the tetramethyl-dioxaborolane group in cross-coupling reactions?

  • Methods :

  • DFT Calculations : Model the boron-oxygen bond dissociation energy to evaluate stability under catalytic conditions (e.g., Suzuki-Miyaura couplings) .
  • Docking Studies : Simulate interactions with transition metals (e.g., Pd) to optimize ligand design for catalytic efficiency .
    • Validation : Compare computational predictions with experimental yields using GC-MS or LC-MS for boronate-containing intermediates .

Q. What experimental designs resolve contradictions in stability data for boronate-containing piperidine salts?

  • Strategies :

  • Accelerated Stability Testing : Expose the compound to stress conditions (40°C/75% RH, UV light) and analyze degradation products via LC-MS .
  • pH-Dependent Studies : Evaluate hydrolysis rates of the dioxaborolane group in buffered solutions (pH 2–10) using NMR or UV-Vis spectroscopy .
    • Troubleshooting : Address discrepancies by standardizing protocols (e.g., solvent selection, drying methods) as seen in purity analyses of related hydrochlorides .

Q. How does the electronic nature of the phenoxy-piperidine scaffold influence the compound’s biological activity?

  • Mechanistic Insights :

  • SAR Studies : Synthesize analogs with varied substituents (e.g., electron-withdrawing/-donating groups on the phenyl ring) and test receptor binding affinity .
  • Electrochemical Profiling : Use cyclic voltammetry to correlate redox potentials with bioactivity, referencing studies on sulfonyl-piperidine derivatives .
    • Data Integration : Combine crystallographic data (e.g., X-ray of boronate geometry) with in vitro assays to rationalize activity trends .

Methodological Guidance Table

Research Aspect Recommended Techniques Key References
Purity Analysis Titration, HPLC, IR Spectroscopy
Stability Testing Accelerated aging, pH-dependent hydrolysis
Synthetic Optimization Miyaura borylation, TLC/NMR monitoring
Safety Protocols PPE, fume hoods, emergency rinsing

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